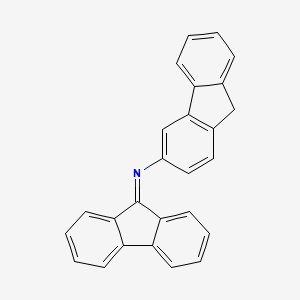
1-(3,4-Dimethoxyphenyl)-3-tritylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-tritylurea is an organic compound that features a urea moiety attached to a 3,4-dimethoxyphenyl group and a trityl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-tritylurea typically involves the reaction of 3,4-dimethoxyaniline with trityl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-tritylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-3-tritylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-tritylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another compound with a 3,4-dimethoxyphenyl group but different functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-tritylurea is unique due to its combination of a urea moiety with a trityl group, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H26N2O3 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-tritylurea |
InChI |
InChI=1S/C28H26N2O3/c1-32-25-19-18-24(20-26(25)33-2)29-27(31)30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,1-2H3,(H2,29,30,31) |
InChIキー |
XVKZNMUQRBAYFU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}alanine](/img/structure/B11546839.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)

![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11546875.png)
![3,4-Dibromo-2-(((2-(3-chlorophenyl)benzo[d]oxazol-5-yl)imino)methyl)-6-methoxyphenol](/img/structure/B11546878.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11546879.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)
![N-[2-(octadecylsulfanyl)ethyl]decane-1-sulfonamide](/img/structure/B11546895.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)